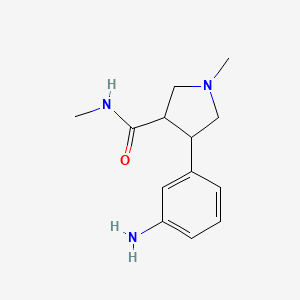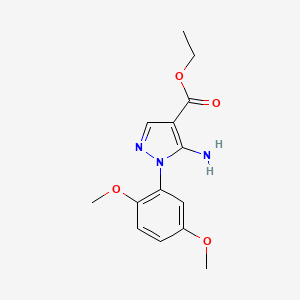
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzoic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.
化学反応の分析
Types of Reactions
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .
科学的研究の応用
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt essential cellular processes, leading to the compound’s antimicrobial and antifungal effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl and benzoic acid moieties but lacks the oxadiazole ring.
4-(Trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl and phenyl groups but lacks the benzoic acid and oxadiazole components.
1,3,4-Oxadiazole derivatives: Similar in structure due to the presence of the oxadiazole ring but may have different substituents.
Uniqueness
The uniqueness of 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid lies in its combination of the trifluoromethyl group, oxadiazole ring, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
分子式 |
C16H9F3N2O3 |
|---|---|
分子量 |
334.25 g/mol |
IUPAC名 |
2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-7-5-9(6-8-10)13-20-14(24-21-13)11-3-1-2-4-12(11)15(22)23/h1-8H,(H,22,23) |
InChIキー |
COLYIIAGNGZDKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)



![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)



